molecular formula C9H13BrN2O2 B060586 tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate CAS No. 186551-69-9

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Número de catálogo: B060586
Número CAS: 186551-69-9
Peso molecular: 261.12 g/mol
Clave InChI: PZYLFTPEOMFQFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, depending on the reagents used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

  • Substitution reactions yield various substituted pyrazole derivatives.
  • Oxidation and reduction reactions modify the functional groups on the pyrazole ring.
  • Ester hydrolysis yields the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Compound Development

  • This compound is investigated for its potential in developing pharmaceuticals targeting specific biological pathways, particularly in enzyme inhibition and receptor binding studies. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .

Case Studies

  • Research has shown that derivatives of this compound exhibit promising activity against various kinases, which are crucial in cancer therapy. For instance, studies have synthesized analogs that demonstrate increased potency and selectivity against cancer cell lines .

Organic Synthesis

Intermediate in Synthesis

  • This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form substituted products .

Synthetic Routes

  • Common synthetic methods involve chloromethylation followed by esterification processes. The bromomethyl group is particularly reactive, allowing for diverse chemical transformations that are essential in organic synthesis .

Agrochemicals and Specialty Chemicals

Applications in Agriculture

  • The compound is being explored for its potential use in agrochemicals due to its ability to modify biological pathways in plants or pests. Its derivatives may exhibit herbicidal or fungicidal properties, making them valuable in crop protection strategies .

Material Science

  • In material science, this compound can be incorporated into polymers to enhance their properties or to develop new materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The pyrazole ring can participate in various electronic interactions, influencing the reactivity of the compound.

Comparación Con Compuestos Similares

    tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom, but lacks the pyrazole ring.

    tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Shares the tert-butyl and bromomethyl groups but has a pyrrolidine ring instead of a pyrazole ring.

Uniqueness:

  • The presence of the pyrazole ring in tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
  • The combination of the tert-butyl ester and bromomethyl groups offers versatility in synthetic applications.

Actividad Biológica

Introduction

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is an organic compound characterized by its pyrazole core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromomethyl group, and a pyrazole ring. Its chemical structure can be summarized as follows:

PropertyDescription
IUPAC Name tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate
Molecular Formula C9H13BrN2O2
Molecular Weight 249.11 g/mol
CAS Number 186551-69-9

Synthesis

The synthesis of this compound typically involves the reaction of 3-(bromomethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme can be represented as follows:

3 bromomethyl 1H pyrazole+tert butyl chloroformatetriethylaminetert butyl 3 bromomethyl 1H pyrazole 1 carboxylate\text{3 bromomethyl 1H pyrazole}+\text{tert butyl chloroformate}\xrightarrow{\text{triethylamine}}\text{tert butyl 3 bromomethyl 1H pyrazole 1 carboxylate}

The bromomethyl group in this compound is known to be susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds. This property is exploited in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura.

The pyrazole core is a common motif in pharmaceuticals, often associated with diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound's potential applications in drug discovery are significant due to these attributes .

Research Findings

Recent studies have indicated that pyrazole derivatives exhibit promising biological activities. For instance, a series of pyrazole-based compounds were identified as potent inhibitors of human lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. Lead compounds from this series demonstrated low nanomolar inhibition of LDHA and LDHB enzymes, highlighting their potential as therapeutic agents .

Case Studies

In one study focusing on pyrazole derivatives, researchers synthesized various substituted compounds and evaluated their biological activities. The findings revealed that certain derivatives showed significant inhibition against specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Summary of Biological Activities

CompoundBiological ActivityReference
This compoundPotential LDH inhibitor
Pyrazole derivativesAnticancer activity in MiaPaCa2 cells
Substituted pyrazolesInhibition of glycolysis

Synthesis Yields and Conditions

Reaction TypeYield (%)Conditions
Synthesis of tert-butyl derivative80.4%Recrystallization from n-hexane

Propiedades

IUPAC Name

tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYLFTPEOMFQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635024
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-69-9
Record name tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-methyl pyrazole 1-carboxylic acid tert-butyl ester (4.0 g, 21.95 mmol) was dissolved in 73 mL of CCl4. N-bromosuccinimide (5.47 g, 30.73 mmol) and benzoyl peroxide (744 mg, 3.07 mmol) were added. This solution was warmed to reflux for 5.5 hours and then cooled to room temperature. The reaction mixture was diluted with ethyl acetate and saturated NaHCO3 solution. The phases were separated, and the organic phase was extracted with brine, dried over Na2SO4, filtered and concentrated to give a yellow oil. Purification by column chromatography (SiO2, ISCO chromatography system, elution with 5 to 10% ethyl acetate in hexanes) provided 3-bromomethyl pyrazole 1-carboxylic acid tert-butyl ester (53-2) as a pale yellow oil (2.94 g, 51% yield). 1H NMR was consistent with desired product.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
744 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-Methylpyrazole-1-carboxylic acid tert-butyl ester (6.0 g, 33 mmol), N-bromosuccinimide (1.0 g, 5.6 mmol) and benzoyl peroxide (50 mg) were dissolved in 20 mL of carbon tetrachloride. The reaction was heated at reflux for 16 h. The reaction was cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:4 EtOAc/hexanes) gave a light yellow oil (4.5 g, 53%): 1H NMR (300 MHz, CDCl3) δ 8.03 (d, J=2.6 Hz, 1H), 6.47 (d, J=2.6 Hz, 1H), 4.48 (s, 2H), 1.64 (s, 9H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Yield
53%

Synthesis routes and methods V

Procedure details

D5 (2 g, 10.97 mmol), N-bromosuccinimide (2.94 g, 16.46 mmol) and benzoyl peroxide (0.57 g, 1.65 mmol) were dissolved in carbon tetrachloride (40 ml) and heated to 80° C. for 3 h. The mixture was diluted with EtOAc (60 ml) and washed with saturated NaHCO3 solution and brine (100 ml each), dried (Na2SO4) and concentrated. Purification by column chromatography on silica (0-50% diethyl ether\40-60 pet. ether gradient) gave the title compound as a yellow oil (1.58 g). δH (CDCl3) 1.65 (9H, s), 4.49 (2H, s), 6.47 (1H, d), 8.03 (1H, d).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.